N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide is a complex organic compound featuring a thiazole ring, an oxirane ring, and a carboxamide group. The thiazole ring is known for its aromaticity and biological activity, making this compound of significant interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-2-phenylthiazole with an appropriate epoxide and carboxamide precursor under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the oxirane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide: shares similarities with other thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the thiazole and oxirane rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-12(7-15-13(17)11-8-18-11)19-14(16-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIWOERALAEKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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